molecular formula C7H6BrNO B1611303 N-(3-bromophenyl)formamide CAS No. 37831-25-7

N-(3-bromophenyl)formamide

Cat. No.: B1611303
CAS No.: 37831-25-7
M. Wt: 200.03 g/mol
InChI Key: QYYDYYDGGZJJCS-UHFFFAOYSA-N
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Description

“N-(3-bromophenyl)formamide” is a chemical compound with the molecular formula C7H6BrNO . It is also known as 3-Bromoformanilide .


Synthesis Analysis

The synthesis of “this compound” involves the dehydration of formamides with phosphorus oxychloride in the presence of triethylamine . This reaction occurs under co-solvent-free conditions at 0 °C and produces 3-bromo-1-isocyanobenzene in excellent yield .


Molecular Structure Analysis

The molecular structure of “this compound” includes a bromophenyl group attached to a formamide group . The InChI key for this compound is QYYDYYDGGZJJCS-UHFFFAOYSA-N .


Chemical Reactions Analysis

“this compound” can undergo a variety of chemical reactions. For instance, it can be dehydrated with phosphorus oxychloride to produce isocyanides . This reaction is part of a simple, green, and highly efficient protocol for the synthesis of isocyanides .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 200.0326 . It has a density of 1.634g/cm3, a boiling point of 335.4°C at 760 mmHg, and a refractive index of 1.633 . The flash point is 156.7°C .

Scientific Research Applications

1. Catalysis and Organic Synthesis

  • N-(3-bromophenyl)formamide and its derivatives have been utilized in various organic synthesis processes. For example, the carbon-monoxide-free aminocarbonylation of various N-substituted formamides with aryl iodides and aryl bromides has been achieved using palladium acetate and Xantphos. This methodology applies to a wide range of formamides and aryl halides, yielding good to excellent product yields and eliminating the need for toxic carbon monoxide gas (Sawant, Wagh, Bhatte, & Bhanage, 2011).

2. Pharmaceutical and Agrochemical Intermediates

  • Formamide derivatives, such as N-(4-Bromo-Phenyl)-Formamide, have demonstrated moderate antimicrobial activity. These compounds are significant as intermediates in agrochemical and pharmaceutical industries, with applications in the production of vitamins and pyrimidines (Malek, Patel, Shah, & Gandhi, 2020).

3. Material Chemistry and Capillary Electrophoresis

  • The use of formamide in nonaqueous capillary electrophoresis has been studied, indicating its potential for solubilizing various electrolytes and supporting higher electric field strengths and larger ionic strengths in electrophoretic buffers (Sahota & Khaledi, 1994).

4. Green Chemistry Applications

  • N-formylmorpholine, a derivative of formamide, has been synthesized and used as a green solvent in the synthesis of organic compounds. Its unique structure makes it chemically stable, non-toxic, and non-corrosive, compatible with aliphatic and aromatic hydrocarbons and water (Ghasemi, 2018).

Safety and Hazards

“N-(3-bromophenyl)formamide” should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . It’s also important to ensure adequate ventilation and remove all sources of ignition .

Future Directions

The future directions for “N-(3-bromophenyl)formamide” could involve exploring more sustainable and environmentally-friendly methods for its synthesis . Additionally, its potential applications in various fields such as polymers for environmental remediation and catalysis could be investigated .

Properties

IUPAC Name

N-(3-bromophenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c8-6-2-1-3-7(4-6)9-5-10/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYDYYDGGZJJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558289
Record name N-(3-Bromophenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37831-25-7
Record name N-(3-Bromophenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromoformanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of formic acid (24.3 g, 98%, 528 mmol) in Ac2O (43.94 g, 430 mmol) was heated to 55° C. for 2 hours, cooled to room temperature. The mixture was diluted with toluene (25 mL) followed by the addition of of 3-bromoaniline (28 g, 163 mmol) in toluene (40 mL). The solution was stirred cold for 30 minutes after which the solvents were removed under vacuo and the residue crystallized from hexane to give N-(3-bromophenyl)formamide (32.79 g). The material was added in portions to 1M. BH3 in THF (450 mL) at 0° C., heated to refluxing for 3 hours and cooled to ambient temperature. The solvents were removed under reduced pressure, the residue was treated with aqueous hydrochloric acid (1M, 200 mL) for for ½ hour, the pH was adjusted to 12 with the addition of sodium hydroxide (1M). The solution was extracted with diethyl ether (3×75 mL), the combined ether layers dried (MgSO4, filtered and concentrated under reduced pressure to give the titled compound (29.48).
Quantity
24.3 g
Type
reactant
Reaction Step One
Name
Quantity
43.94 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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